N'-(Propan-2-ylidene)aziridine-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(Propan-2-ylidene)aziridine-2-carbohydrazide is an organic compound that features an aziridine ring, which is a three-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Propan-2-ylidene)aziridine-2-carbohydrazide typically involves the reaction of aziridine-2-carboxylic acid derivatives with isopropylidene hydrazine. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of aziridine compounds, including N’-(Propan-2-ylidene)aziridine-2-carbohydrazide, often involves large-scale synthesis using optimized reaction conditions. This may include the use of catalysts to enhance reaction rates and yield. The process typically involves the dehydration of aminoethanol derivatives under high temperatures and the presence of an oxide catalyst .
Analyse Chemischer Reaktionen
Types of Reactions
N’-(Propan-2-ylidene)aziridine-2-carbohydrazide undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring is highly strained, making it susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, thiols, and alcohols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring-opening reactions typically yield substituted amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N’-(Propan-2-ylidene)aziridine-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific mechanical and chemical properties.
Biological Research: It is studied for its potential as an inhibitor of specific enzymes, such as protein disulfide isomerases, which are involved in various biological processes.
Wirkmechanismus
The mechanism of action of N’-(Propan-2-ylidene)aziridine-2-carbohydrazide involves the nucleophilic ring-opening of the aziridine ring. This reaction is facilitated by the high strain energy of the three-membered ring, making it highly reactive towards nucleophiles . The compound can interact with thiol groups in proteins, leading to the formation of covalent bonds and inhibition of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine-2-carboxamide: Known for its low toxicity and selective alkylation of thiol groups in cancer cells.
N’-Isopropylidene-4-methylbenzenesulfonohydrazide: Used as an intermediate in organic synthesis and has similar reactivity due to the presence of the aziridine ring.
Uniqueness
Its ability to undergo nucleophilic ring-opening reactions makes it a valuable compound for the synthesis of complex molecules and materials .
Eigenschaften
Molekularformel |
C6H11N3O |
---|---|
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
N-(propan-2-ylideneamino)aziridine-2-carboxamide |
InChI |
InChI=1S/C6H11N3O/c1-4(2)8-9-6(10)5-3-7-5/h5,7H,3H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
QYKAJWLHDILPFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NNC(=O)C1CN1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.